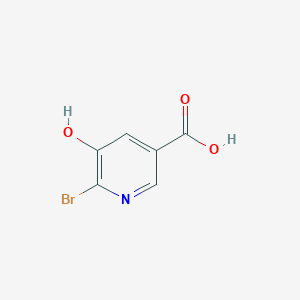

6-Bromo-5-hydroxynicotinic acid

説明

6-Bromo-5-hydroxynicotinic acid is an aromatic compound that belongs to the family of pyridine-based molecules. It has the molecular formula C6H4BrNO3 .

Synthesis Analysis

The synthesis of 5-Bromo-6-hydroxynicotinic acid can be achieved from METHYL 3-BROMO-2-OXO-2H-PYRAN-5-CARBOXYLATE .Molecular Structure Analysis

The molecule contains a total of 15 bonds. There are 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 Pyridine .Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 218.01 g/mol . The exact mass is 216.93746 g/mol and the monoisotopic mass is also 216.93746 g/mol .科学的研究の応用

Synthesis and Preparation

- Improved Preparation Techniques : The bromination of 2-hydroxynicotinic acid using sodium hypobromite, which provides high yields of pure 5-bromo-2-hydroxynicotinic acid, a related compound, is significant for large-scale production and safer than using hazardous elemental bromine (Haché, Duceppe, & Beaulieu, 2002).

Biochemical Applications

- Enzymatic Research : The study of 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens, which is used for the synthesis of 2,5-dihydroxypyridine, a precursor in the production of 5-aminolevulinic acid (a plant growth hormone and a cancer therapy agent), highlights the biochemical significance of related hydroxynicotinic acids (Nakano et al., 1999).

Chemical Analysis and Properties

- Structural Analysis : The gas-phase structure of deprotonated 6-hydroxynicotinic acid has been studied to understand the tautomerization of N-heterocyclic compounds, contributing to the knowledge of chemical properties and reactivity of hydroxynicotinic acids (van Stipdonk et al., 2014).

Electrocatalysis and Chemical Synthesis

- Electrocatalytic Synthesis : Investigations into the electrosynthesis of 6-aminonicotinic acid, using 2-amino-5-bromopyridine and CO2, provide insights into the potential applications of bromo and hydroxynicotinic acids in chemical synthesis under mild conditions (Gennaro et al., 2004).

Microbial and Enzymatic Processes

- Microbial Conversion : The bioelectrochemically accelerated microbial conversion of nicotinic acid to 6-hydroxynicotinic acid using Pseudomonas fluorescens illustrates the role of similar compounds in biotechnological applications (Torimura et al., 1998).

Luminescent Properties

- Lanthanide Complexes : Research on the luminescent properties of lanthanide complexes with 6-hydroxynicotinic acid demonstrates the use of hydroxynicotinic acids in the development of novel luminescent materials (Zou et al., 2011).

作用機序

Target of Action

It is structurally similar to nicotinic acid, also known as niacin or vitamin b3 . Niacin is known to interact with various enzymes and receptors in the body, playing a crucial role in metabolism .

Mode of Action

Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

It is known that niacin and its derivatives play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

It is known that 6-hydroxynicotinic acid (6-hna), a compound structurally similar to 6-bromo-5-hydroxynicotinic acid, can function as a regulator by binding to transcriptional regulators associated with nicotinic acid metabolism, thereby exerting control over the breakdown of nicotinic acid .

Action Environment

It is known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.

Safety and Hazards

生化学分析

Biochemical Properties

6-Bromo-5-hydroxynicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with nicotinic acid dehydrogenase, an enzyme that catalyzes the conversion of nicotinic acid to 6-hydroxynicotinic acid. This interaction is crucial for the biocatalytic production of 6-hydroxynicotinic acid, which serves as a valuable intermediate in pharmaceutical synthesis . Additionally, this compound can act as a substrate for other enzymes involved in the metabolism of nicotinic acid derivatives, influencing various metabolic pathways.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcriptional regulators associated with nicotinic acid metabolism, thereby affecting the breakdown of nicotinic acid . This modulation can lead to changes in gene expression patterns and alterations in cellular metabolic flux. Furthermore, the compound’s impact on cell signaling pathways can influence various cellular functions, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain enzymes involved in nicotinic acid metabolism, thereby altering the metabolic flux of nicotinic acid derivatives . Additionally, the compound can influence gene expression by interacting with transcriptional regulators, leading to changes in the expression of genes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . This degradation can lead to a decrease in its efficacy and potential alterations in its biochemical properties. Long-term studies in in vitro and in vivo settings have also indicated that prolonged exposure to this compound can result in changes in cellular function, including alterations in metabolic pathways and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects on metabolic pathways and cellular function. At higher doses, toxic or adverse effects can occur. Studies have shown that high doses of this compound can lead to cellular toxicity, including oxidative stress and apoptosis . Additionally, threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage. These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nicotinic acid metabolism. The compound interacts with enzymes such as nicotinic acid dehydrogenase, which catalyzes the conversion of nicotinic acid to 6-hydroxynicotinic acid . This interaction is crucial for the biocatalytic production of 6-hydroxynicotinic acid and its subsequent involvement in various metabolic pathways. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in nicotinic acid metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation . These interactions are important for determining the compound’s bioavailability and efficacy. Additionally, the distribution of this compound within different cellular compartments can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, this compound may localize

特性

IUPAC Name |

6-bromo-5-hydroxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJIXEBLVBJNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673690 | |

| Record name | 6-Bromo-5-hydroxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216282-97-1 | |

| Record name | 6-Bromo-5-hydroxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-5-hydroxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid](/img/structure/B1372099.png)

![[4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride](/img/structure/B1372104.png)